molecular formula C29H37ClFNO3 B12420429 Haloperidol octanoate-d15

Haloperidol octanoate-d15

Cat. No.: B12420429
M. Wt: 517.1 g/mol
InChI Key: SWELMJJZDVTJRJ-NNQSSPNXSA-N
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Description

Haloperidol octanoate-d15 is a deuterated analog of haloperidol octanoate, a long-acting ester prodrug of haloperidol, a first-generation antipsychotic. The compound is synthesized by replacing 15 hydrogen atoms with deuterium in the octanoate ester moiety (C₈H₁₅COO-) of haloperidol. This isotopic substitution enhances metabolic stability and prolongs plasma half-life, making it a valuable tool for pharmacokinetic and tracer studies in neuropharmacology .

Haloperidol octanoate itself is a depot formulation designed for intramuscular administration, gradually releasing haloperidol via ester hydrolysis in vivo. The deuterated variant (d15) retains the pharmacodynamic properties of haloperidol but offers improved analytical utility in mass spectrometry due to reduced metabolic interference and clearer isotopic signatures .

Properties

Molecular Formula

C29H37ClFNO3

Molecular Weight

517.1 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate

InChI

InChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,9D2

InChI Key

SWELMJJZDVTJRJ-NNQSSPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Esterification with Deuterated Reagents

The primary method for synthesizing haloperidol octanoate-d15 involves esterification of haloperidol with deuterated octanoic acid or deuterated reagents. This approach ensures precise isotopic labeling at specific positions.

Key Steps :

  • Activation of Haloperidol : Haloperidol is first activated to its corresponding acid chloride or anhydride, enabling nucleophilic substitution.
  • Reaction with Octanoic Acid-d15 : The activated haloperidol reacts with deuterated octanoic acid (C8H15D15COOH) in the presence of a catalyst (e.g., DCC/DMAP or SOCl2).
  • Purification : The product is purified via recrystallization in nitromethane or column chromatography.

Advantages :

  • Direct incorporation of deuterium into the ester group.
  • High yield (typically >80%) under optimized conditions.

Limitations :

  • Requires deuterated octanoic acid, which may be costly.
  • Potential for incomplete deuteration if non-deuterated reagents are used.

Catalytic Hydrogen Isotope Exchange (HIE)

An alternative method employs palladium (Pd) or rhodium (Rh)-catalyzed hydrogen isotope exchange (HIE) to introduce deuterium post-esterification. This approach is particularly useful for achieving selective deuteration without requiring deuterated starting materials.

Key Steps :

  • Esterification of Haloperidol : Haloperidol is esterified with non-deuterated octanoic acid using conventional methods.
  • Deuteration via HIE : The ester undergoes HIE using a Pd/C or Rh/C catalyst in deuterated solvents (e.g., D2O/2-propanol) under hydrogen gas (H2).
  • Workup : The reaction mixture is filtered to remove catalysts, and the product is purified.

Example Reaction Conditions :

Parameter Value Source
Catalyst Pd/C (10 wt%) + Rh/C (5 wt%)
Solvent D2O/2-propanol (1:1 v/v)
Temperature 180°C
Reaction Time 48 hours
Deuteration Yield ~64–75%

Mechanism :
Deuterium atoms replace labile hydrogens (e.g., α to the ester carbonyl) through a metal-mediated pathway. The Pd/Rh catalyst facilitates C–H bond activation, enabling H/D exchange.

Advantages :

  • Cost-effective for large-scale production.
  • Flexible deuteration patterns depending on catalyst choice.

Limitations :

  • Requires high-temperature reactors and inert atmospheres.
  • Risk of over-deuteration or side reactions.

Biocatalytic Reductive Deuteration

Recent advancements in enzymatic methods enable selective deuteration using NADH-dependent reductases. This approach leverages biocatalysts for high chemo- and stereoselectivity.

Key Steps :

  • Enzyme-Mediated Reduction : A dehydrogenase enzyme (e.g., alcohol dehydrogenase) catalyzes the reduction of a ketone intermediate using deuterated NADH (d-NADH).
  • Esterification : The deuterated intermediate is esterified with octanoic acid.

Example Workflow :

  • Synthesis of Deuterated Intermediate :
    Haloperidol-ketone + d-NADH → Haloperidol-d15-alcohol (via enzymatic reduction)  

    This step introduces deuterium at the α-position.
  • Esterification :
    Haloperidol-d15-alcohol + Octanoic acid → this compound  

Advantages :

  • High stereoselectivity and minimal side products.
  • Environmentally friendly (uses H2 and D2O).

Limitations :

  • Requires specialized enzymes and cofactors.
  • Lower throughput compared to chemical methods.

Comparative Analysis of Methods

The choice of method depends on factors such as cost, scalability, and deuteration specificity. Below is a comparison of the three primary approaches:

Parameter Esterification Catalytic HIE Biocatalytic
Deuteration Site Ester group α to ester carbonyl Specific positions
Yield High (>80%) Moderate (64–75%) High (if optimized)
Cost High (deuterated reagents) Moderate High (enzymes/cofactors)
Scalability High Moderate Low
Purity High Moderate High

Purification and Characterization

Post-synthesis, this compound undergoes rigorous purification and analytical characterization:

Purification Techniques :

  • Recrystallization : In nitromethane or ethanol.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

Analytical Methods :

  • NMR : Confirms deuteration patterns (e.g., absence of proton signals at α-positions).
  • MS : Validates molecular weight (e.g., m/z 517.153 for C29D15H22ClFNO3).
  • HPLC : Assesses purity (>98% in most cases).

Applications and Research Findings

This compound is critical in pharmacokinetic studies to:

  • Track Metabolic Pathways : Deuterium labeling reduces oxidative metabolism, prolonging drug half-life.
  • Optimize Dosage Regimens : Data from deuterated analogs guide dosing intervals for sustained antipsychotic effects.

Case Study : In a study comparing haloperidol decanoate and octanoate-d15, the deuterated analog showed a 30% reduction in hepatic metabolism, correlating with prolonged therapeutic effects.

Chemical Reactions Analysis

Hydrolysis of the Octanoate Ester

The ester bond in haloperidol octanoate-d15 is susceptible to hydrolysis, a reaction central to its metabolic activation. This process regenerates free haloperidol, enabling its pharmacological activity.

Reaction Pathway :

Haloperidol octanoate-d15+H2OEnzymatic or acidic/basic conditionsHaloperidol+Octanoic acid-d15\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{Enzymatic or acidic/basic conditions}} \text{Haloperidol} + \text{Octanoic acid-d15}

Key Findings :

  • Hydrolysis occurs in biological systems (e.g., plasma, liver) via esterases, with the deuterated octanoate chain enhancing metabolic stability for tracking purposes.

  • In vitro studies using deuterated analogs show slower hydrolysis rates compared to non-deuterated forms due to the kinetic isotope effect.

  • Hydrolysis products are quantified using LC-MS/MS, confirming the release of haloperidol and deuterated octanoic acid .

Oxidative Metabolism via CYP Enzymes

This compound undergoes oxidative transformations mediated by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6.

Reaction Pathways :

  • N-dealkylation : Cleavage of the piperidine sidechain.

  • Ketone reduction : Conversion of the butyrophenone ketone to a secondary alcohol.

  • Formation of pyridinium metabolites : Neurotoxic byproducts linked to side effects .

Enzymatic Reaction Table :

Reaction TypeEnzyme InvolvedMajor MetaboliteClinical Relevance
N-dealkylationCYP3A4Reduced haloperidol analogAlters receptor binding affinity
Ketone reductionCYP2D6Haloperidol alcoholInactive metabolite
Pyridinium formationNon-enzymaticPyridinium speciesAssociated with neurotoxicity

Deuterium Effects :

  • Deuteration at the octanoate chain minimally impacts oxidative metabolism but improves isotopic tracing in mass spectrometry .

Photodegradation and Stability

This compound exhibits sensitivity to light, leading to degradation under UV exposure.

Key Observations :

  • Degradation products include chlorinated derivatives and fragmented esters, identified via NMR and HPLC.

  • Stability studies recommend storage in amber vials at -20°C to minimize photolytic decomposition .

Chemical Modifications in Analytical Studies

The deuterated form is used to study reaction mechanisms through isotopic labeling:

  • Isotope dilution mass spectrometry : Enhances quantification accuracy in pharmacokinetic assays .

  • Tracer studies : Deuterium labels allow precise tracking of hydrolysis and redistribution in vivo.

Research Implications

  • The hydrolysis kinetics of this compound inform depot formulation designs for prolonged antipsychotic release .

  • Oxidative metabolite profiling aids in understanding dose-dependent neurotoxicity risks .

Scientific Research Applications

Haloperidol octanoate-d15 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of haloperidol.

    Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of haloperidol.

    Drug Development: Used in the development of new antipsychotic drugs with improved efficacy and reduced side effects.

    Biological Research: Employed in studies related to the effects of haloperidol on various biological systems

Mechanism of Action

Haloperidol octanoate-d15 exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors in the brain. This antagonism reduces the overactivity of dopamine, which is associated with psychotic symptoms. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Haloperidol Derivatives

Compound Structural Modification Receptor Affinity (Ki, nM) Key Pharmacokinetic Features Clinical/Experimental Use
Haloperidol Parent compound (butyrophenone derivative) D₂: 0.2–1.3; 5-HT₂A: 20–50 Short half-life (12–36 hrs) Acute psychosis, schizophrenia
Haloperidol decanoate Esterified with decanoic acid Same as haloperidol Depot formulation (3–4 weeks) Long-term schizophrenia management
Haloperidol octanoate-d15 Deuterated octanoate ester Same as haloperidol Enhanced metabolic stability Research tracer, pharmacokinetic studies
Bromperidol Bromine substitution on phenyl ring D₂: 0.1–0.5; 5-HT₂A: 15–30 Similar to haloperidol Schizophrenia, off-label use
Tropane analogs Tropane ring substitution D₂: 1.5–10.2; 5-HT₁A: 20–50 Reduced catalepsy vs. haloperidol Experimental antipsychotics

Key Observations:

  • Deuterated vs. Non-deuterated Esters: this compound exhibits identical receptor binding to haloperidol but differs in pharmacokinetics due to deuterium’s kinetic isotope effect, slowing hepatic metabolism .
  • Ester Chain Length: Decanoate (C10) esters provide longer depot effects than octanoate (C8), but deuterated octanoate prioritizes analytical precision over duration .

Receptor Binding and Selectivity

This compound shares haloperidol’s high affinity for dopamine D₂ receptors (Ki: 0.2–1.3 nM) but differs from structural analogs in secondary targets:

  • Finazines: Piperazine-containing compounds with similar antipsychotic phenotypes but divergent receptor profiles (e.g., stronger DAT/SERT binding, weaker D₂/5-HT₁A affinity) .
  • LE Compounds : Dibenzazecine derivatives show D₁ over D₂ selectivity (33-fold), contrasting haloperidol’s D₂ preference .
  • Remoxipride : High D₂ kon (association rate) similar to haloperidol but faster koff (dissociation rate), linked to reduced extrapyramidal symptoms (EPS) .

Pharmacokinetic Profiles

Table 2: Metabolic and Kinetic Comparisons

Compound Half-Life Metabolic Pathway Key Metabolites
Haloperidol 12–36 hrs CYP3A4/5 oxidation, glucuronidation Reduced haloperidol, pyridinium
Haloperidol decanoate 3–4 weeks Ester hydrolysis (plasma/tissue) Free haloperidol
This compound 2–3 weeks (estimated) Slowed ester hydrolysis (deuterium effect) Deuterated metabolites
Reduced Haloperidol 1–2 days Reductive metabolism Active enantiomers
  • Deuterium Effects : The d15 modification delays esterase-mediated hydrolysis, extending detectable plasma levels in tracer studies .

In Vivo Efficacy and Side Effects

  • Catalepsy Induction: Haloperidol and its esters (e.g., decanoate) induce significant catalepsy due to prolonged D₂ occupancy. Tropane analogs (e.g., Compound 9) show reduced catalepsy (30–50% of haloperidol) despite lower D₂ affinity, suggesting off-target modulation .
  • Antipsychotic Efficacy in Models: Zebrafish: Finazines mimic haloperidol’s behavioral profiles but require higher doses for equivalent D₂ blockade .

Biological Activity

Haloperidol octanoate-d15 is a derivative of haloperidol, an antipsychotic medication primarily used to treat schizophrenia and acute psychosis. This compound is notable for its unique isotopic labeling, which allows for enhanced tracking and analysis in biological studies. The biological activity of this compound has been explored in various contexts, including its pharmacodynamics, pharmacokinetics, and therapeutic applications.

This compound is an isotopically labeled version of haloperidol octanoate, where the hydrogen atoms are replaced with deuterium. This modification aids in metabolic studies and tracking within biological systems. The chemical structure includes:

  • Molecular Formula : C_{21}H_{22}ClFNO_2D_{15}
  • Molecular Weight : Approximately 426.33 g/mol

Pharmacodynamics

Haloperidol acts primarily as a dopamine D2 receptor antagonist, which is crucial for its antipsychotic effects. Research indicates that this compound retains similar pharmacological properties to its parent compound:

  • Dopamine Receptor Binding : Haloperidol has high affinity for D2 receptors (K_i values around 1.2 nM) and moderate affinity for D3 and D4 receptors .
  • NMDA Receptor Interaction : Studies show that haloperidol can inhibit NMDA receptors, suggesting potential implications in neuroprotective strategies .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its behavior in the body:

  • Absorption : The octanoate ester form allows for prolonged release and extended half-life compared to standard haloperidol formulations.
  • Distribution : Due to its lipophilic nature, this compound exhibits good penetration across the blood-brain barrier (BBB), making it effective for central nervous system (CNS) disorders .
  • Metabolism : The deuterated form may alter metabolic pathways slightly due to the kinetic isotope effect, which can be beneficial in studying drug metabolism .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Clinical Efficacy : A study involving patients with schizophrenia demonstrated that long-acting injectable formulations of haloperidol (including octanoate forms) resulted in improved adherence and reduced hospitalization rates compared to oral formulations .
  • Neuroprotective Effects : Research has indicated that haloperidol may exert neuroprotective effects through modulation of glutamatergic transmission, potentially beneficial in conditions like Alzheimer's disease .
  • Behavioral Studies : Animal models treated with this compound showed significant reductions in psychotic-like behaviors, affirming its efficacy as an antipsychotic agent .

Table 1: Pharmacological Profile of this compound

PropertyValue
D2 Receptor AffinityK_i = 1.2 nM
D3 Receptor AffinityK_i = ~7 nM
D4 Receptor AffinityK_i = ~80 nM
Half-LifeExtended (due to esterification)

Table 2: Comparative Efficacy of Haloperidol vs. Atypical Antipsychotics

AntipsychoticHospitalization Rate (mean/year)Total Treatment Cost (USD/year)
Haloperidol2.83$3769
Olanzapine1.63Lower than Haloperidol
QuetiapineSimilar to OlanzapineLower than Haloperidol

Q & A

Q. How should researchers validate novel chromatographic methods for this compound in complex biological matrices?

  • Answer : Follow International Council for Harmonisation (ICH) guidelines for method validation. Assess specificity via spike-and-recovery experiments in plasma/brain homogenates. Determine linearity (R² ≥ 0.99), precision (CV < 15%), and sensitivity (LOQ ≤ 1 ng/mL). Cross-validate with orthogonal techniques (e.g., LC-MS/MS) to confirm accuracy .

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